3-Ethenylbenzonitrile
Overview
Description
3-Ethenylbenzonitrile: is an organic compound with the molecular formula C9H7N 3-vinylbenzonitrile . This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with an ethenyl group (-CH=CH2) at the meta position. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is primarily used as a monomer in copolymerization reactions and has applications in various fields including organic synthesis and material science .
Scientific Research Applications
Organometallic Complexes and Catalytic Activity
The complex formation of 3-ethenylbenzonitrile derivatives in organometallic chemistry and their catalytic applications have been studied. For instance, the palladium complexes with nucleophilic carbene ligands show moderate catalytic activity for coupling reactions and exhibit potential in copolymerization processes (Tsoureas, et al., 2003).
Electrochromic Materials
Studies on polymers containing this compound structures have revealed their promising electrochromic properties. The materials exhibit multi-electrochromic behavior, significant color changes, high contrast ratio, and rapid switching times, making them suitable for electrochromic devices (Yang, et al., 2014).
Gas Sensing
This compound derivatives have been utilized in gas sensing applications. Specifically, ethynylated-thiourea derivatives incorporating this compound show significant response towards CO2 gas, demonstrating potential as resistive-type sensors for environmental monitoring (Daud, et al., 2019).
Biological Evaluation
Certain derivatives of this compound have been used as starting materials for synthesizing biologically active compounds. For instance, the synthesis and biological evaluation of a Cr(III) complex containing 2-aminobenzonitrile indicate moderate activity against certain bacteria and fungi, as well as antioxidant properties (Govindharaju, et al., 2019).
Photophysical Properties
Studies on the photophysical properties of this compound derivatives have contributed to understanding their potential in various applications. For example, the exploration of substituted 3-aminoindazoles from 2-bromobenzonitriles has provided insights into efficient synthesis methods and potential applications in photophysical domains (Lefebvre, et al., 2010).
Corrosion Inhibition
Investigations into the adsorption behavior and inhibition mechanism of aminobenzonitrile derivatives, including this compound, have provided valuable information on their effectiveness as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have elucidated their interaction with metal surfaces, paving the way for their use in protecting materials against corrosion (Saha & Banerjee, 2015).
Safety and Hazards
The safety information for 3-Ethenylbenzonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbenzonitrile can be achieved through several methods:
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Dehydration of 3-Vinylbenzamide: : This method involves the dehydration of 3-vinylbenzamide using phosphorus pentoxide (P2O5) as a dehydrating agent. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the nitrile group.
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Ammoxidation of 3-Vinyltoluene: : In this process, 3-vinyltoluene is reacted with ammonia and oxygen (or air) at high temperatures (400-450°C) in the presence of a catalyst. This method is advantageous for industrial-scale production due to its efficiency and high yield.
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Dehydration of 3-Vinylbenzaldoxime: : This method involves the formation of 3-vinylbenzaldoxime from 3-vinylbenzaldehyde and hydroxylamine hydrochloride, followed by dehydration to yield this compound. The reaction can be catalyzed by acids or carried out under basic conditions .
Industrial Production Methods
Industrial production of this compound typically employs the ammoxidation method due to its scalability and cost-effectiveness
Properties
IUPAC Name |
3-ethenylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIHXBYYQCPWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968030 | |
Record name | 3-Ethenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5338-96-5 | |
Record name | NSC3446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethenylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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